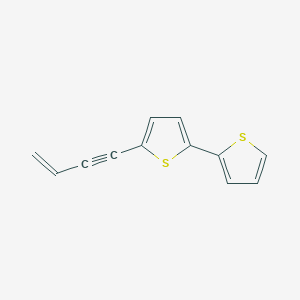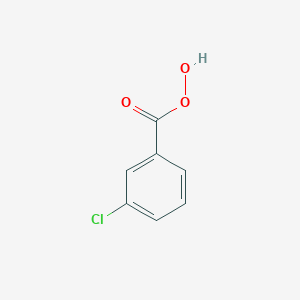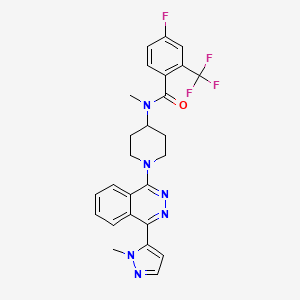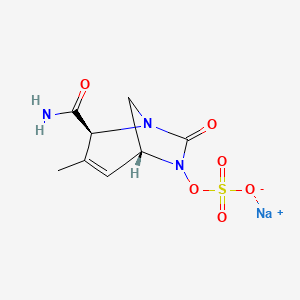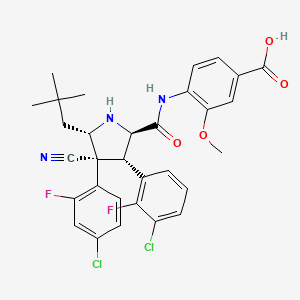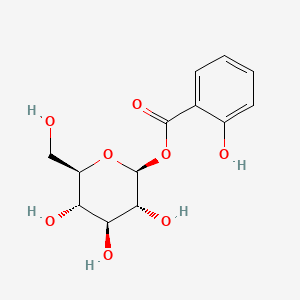
Glucosyl salicylate
Overview
Description
Glucosyl salicylate is a benzoate ester resulting from the formal condensation of the carboxy group of salicylic acid with the anomeric hydroxy group of D-glucose . This compound is known for its role as a plant metabolite and is classified as an O-acyl carbohydrate, D-glucoside, and benzoate ester . It is a white crystalline substance commonly found in nature and has garnered significant attention due to its diverse pharmaceutical properties and biological activities .
Mechanism of Action
- Glucosyl salicylate, also known as 2-hydroxyethyl salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol .
- This compound inhibits COX, thereby reducing prostaglandin synthesis .
- Specifically, it displaces ATP by AMP or ADP at specific sites on the AMP-activated protein kinase (AMPK) subunit, leading to conformational changes that promote phosphorylation and inhibit dephosphorylation of Thr172 .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Glucosyl salicylate participates in biochemical reactions through enzymatic synthesis . It interacts with enzymes such as β-glucosidases, which are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . The nature of these interactions involves the conversion of substrates into products using enzymes as catalysts .
Cellular Effects
This compound influences cell function by modulating cellular metabolism. Salicylates, including this compound, have been shown to mediate some effects of salicylate-based drugs, particularly by modulating cellular metabolism . They have beneficial effects in type 2 diabetes and cancer . Salicylates also uncouple mitochondria, improving glucose homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been suggested that methyl salicylate glucosylation by an enzyme called UGT71C3 facilitates negative regulation of the systemic acquired resistance (SAR) response in plants by modulating the homeostasis of methyl salicylate and salicylic acid .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. For instance, salicylates, including this compound, have been shown to have temporal effects on cellular function . High doses of salicylate result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of salicylate, the active ingredient in aspirin, are ototoxic, resulting in behavioral evidence of tinnitus and hyperacusis .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. Salicylates are hormones produced by plants in response to infection and are crucial for their defense against attack by pathogens . They are converted to salicylate in vivo .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Salicylates, including this compound, are mobile and can be transported within the plant, mainly via the phloem .
Subcellular Localization
Β-glucosidases, which interact with this compound, have been found to be localized in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosyl salicylate can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves the use of α-D-glucopyranosyl bromide as the glycosyl donor and salicylic acid as the acceptor . The reaction is typically carried out in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) and an excess of dimethylformamide (DMF) to control the anomeric stereochemistry .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its higher yield and environmentally friendly nature. Enzymes such as glycosyltransferases are used to catalyze the transfer of glucose from a donor molecule to salicylic acid . This method is preferred over chemical synthesis as it avoids the use of harsh chemicals and reduces the potential for environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Glucosyl salicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosyl salicylic acid derivatives.
Reduction: Reduction reactions can convert it into glucosyl salicyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the glucose moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxylamine (NH₂OH) and hydrazine (N₂H₄) are employed under mild acidic or basic conditions.
Major Products:
Oxidation: Glucosyl salicylic acid derivatives.
Reduction: Glucosyl salicyl alcohol.
Substitution: Various glucosyl derivatives depending on the nucleophile used.
Scientific Research Applications
Glucosyl salicylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Salicylic Acid: A precursor to glucosyl salicylate, known for its anti-inflammatory and keratolytic properties.
Methyl Salicylate: Another salicylate ester used topically for pain relief.
Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.
Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and stability compared to other salicylates . This glycosylation also imparts additional biological activities and improves its bioavailability .
Biological Activity
Glucosyl salicylate, a glucoside derivative of salicylic acid (SA), has garnered attention in recent research due to its significant biological activities, particularly in plant defense mechanisms and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 288.26 g/mol. It features a glucose moiety linked to the salicylic acid structure, which is crucial for its biological function. The compound is primarily studied for its role in plant defense responses and potential pharmacological effects in humans.
Plant Defense Mechanisms
This compound plays a critical role in the regulation of plant defense responses. It is involved in the glucosylation process mediated by specific glycosyltransferases, which modify salicylic acid to enhance its stability and reduce toxicity. The primary enzymes responsible for this modification include UGT74F1 and UGT74F2, which catalyze the formation of different glucosides from SA.
- UGT74F1 : Primarily forms salicylic acid glucoside (SAG).
- UGT74F2 : Produces both salicylic acid glucose ester (SGE) and SAG, with a higher specific activity for SGE formation.
This enzymatic activity modulates the levels of free SA within plants, influencing their susceptibility to pathogens such as Pseudomonas syringae .
Case Studies
- Glucosylation in Tobacco Plants : A study on Nicotiana tabacum demonstrated that glucosylation of SA leads to increased resistance against tobacco mosaic virus (TMV). The application of exogenous SA resulted in higher levels of this compound, suggesting a direct correlation between glucosylation and enhanced disease resistance .
- Metabolism Studies : Research involving pig skin models showed that topical application of formulations containing this compound resulted in significant dermal absorption and metabolism. After 24 hours, metabolites such as SA and benzoic acid were identified, indicating that this compound undergoes extensive first-pass metabolism .
Table 1: Enzymatic Activity of Glycosyltransferases
| Enzyme | Product Formed | Specific Activity (µmol/min/mg) | Role in Plant Defense |
|---|---|---|---|
| UGT74F1 | Salicylic Acid Glucoside (SAG) | 0.5 | Increases resistance to pathogens |
| UGT74F2 | Salicylic Acid Glucose Ester (SGE) | 5.0 | Modulates free SA levels |
Table 2: Metabolism of this compound in Pig Skin
| Time Post-Application | Parent Compound Recovery (%) | Major Metabolites Detected |
|---|---|---|
| 0 hours | 100 | None |
| 24 hours | 9.1 | Salicylic Acid, Benzoic Acid |
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKMZHWRNMFCU-HMUNZLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678795 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60517-74-0 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary metabolic pathways of salicylic acid (SA) in tobacco plants during pathogen defense, and how does glucosyl salicylate (GS) fit into this picture?
A1: In tobacco plants, upon encountering pathogens like tobacco mosaic virus (TMV) or Pseudomonas syringae pv. phaseolicola, newly synthesized salicylic acid (SA) is mainly converted into two metabolites: SA 2-O-beta-D-glucoside (SAG) and, to a lesser extent, this compound (GS) [, ]. This suggests a common defense strategy in tobacco, where these two glucosylated forms play a role. Interestingly, the research indicates distinct accumulation patterns for GS and SAG. While GS synthesis is rapid, peaking at 6 hours post SA infiltration before declining and stabilizing, SAG steadily accumulates over time []. This suggests GS might be involved in the early rapid response to pathogens, while SAG provides a more sustained defense mechanism.
Q2: How is the formation of this compound (GS) and SA 2-O-beta-D-glucoside (SAG) enzymatically controlled in tobacco plants, and how do these enzymes respond to pathogen attacks?
A2: Distinct UDP-glucose:salicylic acid glucosyltransferases (SA GTases) catalyze the formation of GS and SAG in tobacco [, ]. These enzymes exhibit increased activity following infection by TMV or P. syringae pv. phaseolicola, as well as after SA treatment, indicating their crucial role in the plant's defense response. Interestingly, these two SA GTases are separated during gel filtration chromatography, suggesting they are distinct enzymes with specific roles in GS and SAG synthesis []. Further research on these enzymes could elucidate their individual functions in the plant's response to different pathogens or stresses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




